1-Iodo-2-methylcyclohexene
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Overview
Description
1-Iodo-2-methylcyclohexene is an organic compound with the molecular formula C7H11I It is a derivative of cyclohexene, where an iodine atom is attached to the first carbon and a methyl group is attached to the second carbon of the cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodo-2-methylcyclohexene can be synthesized through the halogenation of 2-methylcyclohexene. The reaction typically involves the addition of iodine (I2) in the presence of a catalyst or under specific conditions to ensure the selective iodination at the desired position .
Industrial Production Methods: The process may involve the use of solvents and temperature control to optimize the reaction .
Chemical Reactions Analysis
Types of Reactions: 1-Iodo-2-methylcyclohexene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation Reactions: It can be oxidized to form different products depending on the oxidizing agent used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) are often used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or ozone (O3) can be used.
Major Products Formed:
Substitution Reactions: Products include 2-methylcyclohexanol or other substituted cyclohexenes.
Elimination Reactions: Products include 2-methylcyclohexene.
Oxidation Reactions: Products vary depending on the oxidizing agent but can include cyclohexanone derivatives.
Scientific Research Applications
1-Iodo-2-methylcyclohexene has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: It can be used in studies involving halogenated compounds and their biological activities.
Industry: Used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-iodo-2-methylcyclohexene in chemical reactions involves the formation of intermediates and transition states. For example, in elimination reactions, the iodine atom acts as a leaving group, and the reaction proceeds through a concerted mechanism involving a single transition state. The rate of the reaction depends on the strength of the base and the stability of the transition state .
Comparison with Similar Compounds
1-Methylcyclohexene: Similar structure but lacks the iodine atom.
2-Methylcyclohexene: Similar structure but with the methyl group in a different position.
1-Iodo-1-methylcyclohexane: Similar structure but with a saturated ring.
Uniqueness: 1-Iodo-2-methylcyclohexene is unique due to the presence of both an iodine atom and a methyl group on the cyclohexene ring. This combination imparts distinct reactivity and properties compared to other similar compounds .
Properties
CAS No. |
40648-08-6 |
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Molecular Formula |
C7H11I |
Molecular Weight |
222.07 g/mol |
IUPAC Name |
1-iodo-2-methylcyclohexene |
InChI |
InChI=1S/C7H11I/c1-6-4-2-3-5-7(6)8/h2-5H2,1H3 |
InChI Key |
YPYNZJFLYQQPLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CCCC1)I |
Origin of Product |
United States |
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